molecular formula C8H7N3OS B1276900 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS No. 85003-78-7

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No. B1276900
CAS RN: 85003-78-7
M. Wt: 193.23 g/mol
InChI Key: HZGMYJKHGDYTGS-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related thiadiazole compounds involves the condensation of different aldehydes with amino-thiadiazoles. For instance, the Schiff base ligand 2-[5-(Pyridin-2-ylmethylene)-amino]1,3,4-thiadiazol-2-yl-phenol was synthesized by condensing 2-pyridine carboxaldehyde with 2-amino-5-phenyl-1,3,4-thiadiazol in an alcoholic solution . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases prepared from 2-amino-5-alkyl(aryl)-1,3,4-thiadiazoles and salicylaldehyde . These methods could potentially be adapted for the synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied using various spectroscopic techniques. For example, the Schiff base ligand and its metal complexes were characterized using FTIR, UV-Vis absorption, elemental analysis, thermal analysis, 1H-NMR, and mass spectroscopy . X-ray diffraction methods have also been employed to determine the crystal structure of related compounds, providing detailed information about bond lengths, bond angles, and intermolecular interactions .

Chemical Reactions Analysis

The thiadiazole compounds exhibit the ability to form complexes with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II) . These complexes are formed through the coordination of the ligand to the metal ions, resulting in dinuclear complexes with a formula of M2L2. The reactivity of these compounds suggests that 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol could also form metal complexes, which could be of interest for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The synthesized compounds and their metal complexes have been studied for their spectroscopic and thermodynamic properties . The fungicidal activity of some thiadiazole derivatives has also been evaluated, with certain compounds showing moderate activity against plant pathogens . These properties are crucial for understanding the potential applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in various domains.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Compounds including 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazole-2-yl} phenol, a derivative of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been synthesized and evaluated for significant antibacterial activity against S. aureus (gram-positive) and E.coli (gram-negative) bacteria, as well as antifungal activity against A. niger fungi (Hussain, Sharma, & Amir, 2008).

Photodynamic Therapy for Cancer

  • Photodynamic Therapy Application : A derivative, incorporated into zinc phthalocyanine, demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are very important for Type II mechanisms in photodynamic therapy, particularly for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antidepressant Agents

  • Synthesis and Biological Activities : The therapeutic effects of 1,3,4-thiadiazole derivatives, including those related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been studied for a range of conditions such as inflammation, pain, or hypertension. These compounds have diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).

Corrosion Inhibition

  • Inhibition of Corrosion of Iron : Derivatives like 4-(2-aminothiazole-4-yl)-phenol, related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been studied for their corrosion inhibition performances on iron metal. These studies involved density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).

Antitubercular Agents

  • Development of Antitubercular Agents : Phenothiazine and 1,3,4-thiadiazole hybrid derivatives have been designed and synthesized, showing significant inhibition activity against Mycobacterium tuberculosis. This points to potential applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol derivatives in treating tuberculosis (Ramprasad, Nayak, & Dalimba, 2015).

Synthesis of Schiff Bases and Metal Complexes

  • Schiff Base Ligands and Metal Complexes : The Schiff base ligand derived from 2-[5-(Pyridin-2-ylmethylene)-amino] 1,3,4-thiadiazol-2-yl-phenol, similar in structure to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, has been used to prepare metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized for their electronic and magnetic properties, suggesting applications in material sciences or catalysis (Shaalan et al., 2018).

Antimicrobial Agents

  • Synthesis and Antibacterial Activities : New derivatives of 1,3,4-thiadiazole, including those similar to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been synthesized and exhibited antibacterial activity against various microorganisms like Staphylococcus aureus and Escherichia coli (Atta et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement: H302) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

The future directions for this compound could involve further evaluation of its biological activities. For instance, one of the synthesized compounds in a related study showed great inhibitory activity with an IC50 of 2.85µM, suggesting it might be a promising candidate for further evaluation .

properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMYJKHGDYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425697
Record name Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

CAS RN

85003-78-7
Record name Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MM Raj, HV Patel, LM Raj… - International Journal of …, 2013 - search.ebscohost.com
In the present study, novel Thiadiazoles were synthesized by reaction of benzoic and 2-hydroxybenzoic acid with thiosemicarbazide to synthesize 5-phenyl-1, 3, 4-thiadiazol-2-amine (A…
Number of citations: 25 search.ebscohost.com
C Sachin, C Pronobesh, AK Wahi, D Mukund… - Journal of Chemical …, 2010 - cabdirect.org
A new series of Anti bacterial and Antifungal agents with 2-(5-amino-1, 3, 4-thiadiazol-2-yl) phenol as the central scaffold unit has been synthesized. The newly synthesized compounds …
Number of citations: 2 www.cabdirect.org
DP Gulwade, ML Narwade, SA Wadhal - 2005 - nopr.niscpr.res.in
Ultrasonic velocity and density measurements of 2-(5-amino-[1,3,4]thiadiazol-2-yl)-phenol) (L 1 ), 2-(5-mercapto-[1,3,4] oxadiazol-2-yl)-phenol) (L 2 ), 2-(5-mercapto-[1,3,4]thiadiazol-2-yl…
Number of citations: 5 nopr.niscpr.res.in
AN Al-Romaizan… - Indian Journal of …, 2020 - ksascholar.dri.sa
Abstract Department of Chemistry, Faculty of Science, King Abdul Aziz University, Jeddah 21589, Saudi Arabia ABSTRACT Some new isolated and/or fused heterobicyclic nitrogen …
Number of citations: 0 ksascholar.dri.sa
OA Nief - European Journal of Chemistry, 2015 - eurjchem.com
(5-Amino-1,3,4-thiadiazole-2-yl)phenol and it derivatives have been synthesized and characterized by spectral methods lik (FT-IR, UV-Vis, and 1 H NMR) and elemental analysis beside …
Number of citations: 21 www.eurjchem.com
K Balaji, P Bhatt, D Mallika, A Jha - International Journal of …, 2015 - researchgate.net
Objective: The major objective of the present study was to design, synthesize some Mannich base derivative of 2-substituted-5-amino thiadiazoles with primary amines/phthalimide and …
Number of citations: 23 www.researchgate.net
WAA Arafa, AF Abdel-Magied - Arkivoc, 2017 - arkat-usa.org
In an effective and straightforward conversion, bis-semicarbazones and bis-thiosemicarbazones are transformed into a diversity of novel substituted bis-2-amino-1, 3, 4-oxadiazoles and …
Number of citations: 5 www.arkat-usa.org
B Gharia, BN Suhagia, R Champaneria… - Indian Journal of …, 2021 - op.niscpr.res.in
One of the recent targets is histone deacetylase (HDAC) which provide a very promising new approach for anticancer drugs, which may combine clinical efficacy with relatively mild …
Number of citations: 1 op.niscpr.res.in
MDS AZAD - 2017 - academia.edu
The synthetic precursor thiadiazole (1) has been synthesized from salicylic acid and thiosemicarbazide under reflux condition. Condensation of thiadiazole with different substituted …
Number of citations: 0 www.academia.edu
P Umadevi, P Lalitha - International Journal of Pharmacy and Pharmaceutical …, 2012
Number of citations: 26

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